molecular formula C10H10N2O2 B1596642 6,7-Dimethoxyquinoxaline CAS No. 6295-29-0

6,7-Dimethoxyquinoxaline

Cat. No. B1596642
CAS RN: 6295-29-0
M. Wt: 190.2 g/mol
InChI Key: GKKZBRQHUWQKMA-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinoxaline is a chemical compound that belongs to the class of quinoxalines . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .


Synthesis Analysis

The synthesis of 6,7-Dimethoxyquinoxaline derivatives has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

The molecular formula of 6,7-Dimethoxyquinoxaline is C10H10N2O4 . It has a molecular weight of 222.20 g/mol . The structure of 6,7-Dimethoxyquinoxaline includes a quinoxaline core with two methoxy groups attached at positions 6 and 7 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dimethoxyquinoxaline include a molecular weight of 222.20 g/mol . It is a weak base and can form salts with acids .

Scientific Research Applications

Antiproliferative Effects in Cancer Research

6,7-Dimethoxyquinoxaline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. Notably, isolated compounds from Mucuna pruriens seeds, identified as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1), have shown potent antiproliferative effects on human hepatic carcinoma cells through apoptosis induction via caspase-8 inhibition (Kumar et al., 2016). Similarly, M1 attenuated colon carcinogenesis in rats by blocking IL-6 mediated signals, indicating a potential for colorectal cancer treatment (Mishra et al., 2018).

Synthesis and Chemical Applications

6,7-Dimethoxyquinoxaline derivatives have been utilized as key intermediates in the synthesis of complex organic molecules. For example, controlled deprotonation and alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile enabled the enantioselective synthesis of various alkaloids, showcasing the versatility of these compounds in organic synthesis (Blank & Opatz, 2011).

Pharmacological Studies

Pharmacological studies have highlighted the diverse potential applications of 6,7-Dimethoxyquinoxaline derivatives. For instance, certain derivatives have shown promising anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010), while others have been investigated for their pesticidal activity, demonstrating herbicidal and antifungal effects against plant pathogens (Zhao-li, 2007).

Anticancer and Cytotoxicity Screening

Several novel 6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, revealing compounds with significant cytotoxic activity (Yadav et al., 2012). This underscores the potential of 6,7-Dimethoxyquinoxaline derivatives in the development of new anticancer therapies.

properties

IUPAC Name

6,7-dimethoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-13-9-5-7-8(6-10(9)14-2)12-4-3-11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKZBRQHUWQKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CN=C2C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279231
Record name 6,7-Dimethoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxyquinoxaline

CAS RN

6295-29-0
Record name 6295-29-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dimethoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
AR Ahmad - 1994 - bura.brunel.ac.uk
The work reported is divided into two parts: fIrstly a section dealing with the preparation of some novel diazanaphthoquinones and their reactions, especially the Diels-Alder reaction, …
Number of citations: 2 bura.brunel.ac.uk
FE King, NG Clark, PMH Davis - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… 6 : 7-Dimethoxyquinoxaline Di-N-oxide (II).-A soIution of 6 : 7-dimethoxyquinoxaline (1 g.) in acetic acid (25 cc) was heated for 20 hours at 60" with hydrogen peroxide (5 CC ; 100 vol.) ; …
Number of citations: 17 pubs.rsc.org
Z Buděšínský, V Valenta, V Vosátko… - Collection of …, 1972 - cccc.uochb.cas.cz
Sulfanilamidoquinoxalines 889> sulfanilamide in dimethylformamide in the presence of anhydrous potassium carbonate (method A) or according to KlOtzer and Bretschneider7 after …
Number of citations: 4 cccc.uochb.cas.cz
S Ohmori, K Nakata, K Nishihara, S Yamamoto… - … of Chromatography B …, 1992 - Elsevier
Cystathionine was cleaved into 2-ketobutyric acid, cysteine and ammonia by cystathionase. 2-Ketobutyric acid was converted into 3-ethyl-2-hydroxy-6,7-dimethoxyquinoxaline (EHDQ) …
Number of citations: 19 www.sciencedirect.com
Z Zhang, F Wu, W Peng, K Li… - … on Management and …, 2010 - ieeexplore.ieee.org
Magnolia heptapeta has been used in traditional Chinese medicine. However Magnolia heptapeta are still underutilized and hence wasted. In order to better utilize Magnolia heptapeta …
Number of citations: 2 ieeexplore.ieee.org
J EHRLICH, MT BOGERT - The Journal of Organic Chemistry, 1947 - ACS Publications
As one branch of our work in the search for superior antimalarials (1, 2), we have had occasion to study the veratrole and quinoxaline groups, and have found them sufficiently …
Number of citations: 47 pubs.acs.org
AR Ahmad, LK Mehta, J Parrick - Journal of the Chemical Society …, 1996 - pubs.rsc.org
The synthesis is described of quinoxalines 11, 14, 15, 16, 20, 21, 23 and 25 of interest as intermediates. The preparation of 21 from 3 by the action of thiourea and the formation of the …
Number of citations: 27 pubs.rsc.org
AC McLellan, SA Phillips, PJ Thornalley - Analytical biochemistry, 1992 - Elsevier
A procedure for the assay of methylglyoxal in biologicalsystems is described, together with sample storage, sample processing procedures, and statistical evaluation. Specimen data …
Number of citations: 272 www.sciencedirect.com
EL Stogryn - Journal of Medicinal Chemistry, 1971 - ACS Publications
The activity of the trans compound 2, being a better substrate for AChE by some 40-fold, is more consistent with an eclipsed conformation of the AcO group and quaternary ammonium …
Number of citations: 2 pubs.acs.org
MJ Waring, T Ben-Hadda, AT Kotchevar, A Ramdani… - Molecules, 2002 - mdpi.com
A variety of 2,3-bifunctionalized quinoxalines (6-14) have been prepared by the condensation of 1,6-disubstituted-hexan-1,3,4,6-tetraones (1-4) with o-phenylenediamine, (R,R)-1,2-…
Number of citations: 149 www.mdpi.com

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